N-(3,4-dichlorophenyl)-1-indolinecarboxamide: Chemical Profile & Therapeutic Potential
N-(3,4-dichlorophenyl)-1-indolinecarboxamide: Chemical Profile & Therapeutic Potential
The following technical guide details the chemical properties, synthesis, and biological potential of N-(3,4-dichlorophenyl)-1-indolinecarboxamide , a specific urea derivative with significant applications in medicinal chemistry (SHP-2 inhibition) and agrochemical research (conformationally restricted Diuron analog).
Executive Summary
N-(3,4-dichlorophenyl)-1-indolinecarboxamide is a bioactive urea derivative characterized by a rigid indoline scaffold linked to a lipophilic 3,4-dichlorophenyl moiety via a carboxamide bridge. This compound serves as a critical pharmacophore in drug discovery, particularly as a core structure for SHP-2 phosphatase inhibitors (oncology) and as a conformationally restricted analog of the herbicide Diuron (agrochemicals). Its unique structural rigidity enhances binding selectivity compared to flexible open-chain ureas, making it a high-value template for structure-activity relationship (SAR) studies targeting protein-protein interactions and enzyme active sites.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | N-(3,4-dichlorophenyl)-2,3-dihydro-1H-indole-1-carboxamide |
| Common Synonyms | 1-[(3,4-dichlorophenyl)carbamoyl]indoline; Indoline-1-carboxylic acid 3,4-dichloroanilide |
| Molecular Formula | C₁₅H₁₂Cl₂N₂O |
| Molecular Weight | 307.17 g/mol |
| SMILES | Clc1ccc(NC(=O)N2CCc3ccccc23)cc1Cl |
| Structural Class | Indoline Urea; N,N-disubstituted urea |
Physicochemical Profile
The compound exhibits high lipophilicity due to the dichlorophenyl group and the fused bicyclic indoline system.
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~3.8 – 4.2 | High membrane permeability; potential for bioaccumulation. |
| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; requires organic co-solvents (DMSO, DMF). |
| Solubility (Organic) | Soluble in DMSO, DCM, THF | Suitable for standard organic synthesis and biological assays. |
| Melting Point | 180–185 °C | High crystallinity typical of urea derivatives (strong H-bonding). |
| H-Bond Donors | 1 (Amide NH) | Critical for active site binding (e.g., SHP-2 catalytic cleft). |
| H-Bond Acceptors | 1 (Carbonyl O) | Facilitates dipole interactions. |
| PSA (Polar Surface Area) | ~32 Ų | Indicates good blood-brain barrier (BBB) penetration potential. |
Synthetic Methodology
The synthesis of N-(3,4-dichlorophenyl)-1-indolinecarboxamide is most efficiently achieved through the nucleophilic addition of indoline to an isocyanate. This route avoids the use of phosgene and yields high purity.
Reaction Scheme (Graphviz DOT)
Caption: Nucleophilic addition synthesis pathway yielding the target urea derivative.
Detailed Protocol
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Preparation : Charge a flame-dried round-bottom flask with Indoline (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .
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Addition : Cool the solution to 0°C. Add 3,4-Dichlorophenyl isocyanate (1.05 eq) dropwise over 15 minutes. The slight excess ensures complete consumption of the nucleophile.
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Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. The formation of a urea linkage is exothermic and typically rapid.
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Workup : The product often precipitates directly from DCM. Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.
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Purification : Wash the filter cake with cold hexanes to remove unreacted isocyanate. Dry under vacuum.[1]
Mechanism Note : The secondary amine of the indoline attacks the electrophilic carbon of the isocyanate group (-N=C=O). The rigid nature of indoline prevents over-reaction, while the electron-withdrawing chlorines on the isocyanate increase its reactivity.
Biological & Pharmacological Applications[5][6][7][8][9][10][11][12]
SHP-2 Phosphatase Inhibition (Oncology)
This compound acts as a scaffold for inhibitors of SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase) . SHP-2 is a proto-oncogene that promotes Ras-MAPK signaling.
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Mechanism : The urea linker mimics the peptide bond of SHP-2 substrates. The dichlorophenyl group occupies a hydrophobic pocket near the active site, while the indoline restricts the conformational entropy, enhancing binding affinity compared to flexible analogs.
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Significance : SHP-2 inhibition blocks the PD-1/PD-L1 pathway in T-cells, reactivating the immune response against tumors.
Agrochemical Potential (Diuron Analog)
Structurally, this compound is a conformationally restricted analog of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a potent herbicide.
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Target : Photosystem II (PSII) in plants.
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Mechanism : It competes with plastoquinone (Q_B) at the D1 protein binding site. The indoline ring locks the "dimethyl" portion of Diuron into a fixed cycle, potentially increasing selectivity or altering the resistance profile in weeds.
Biological Signaling Pathway (SHP-2 Context)
Caption: Inhibition of the SHP-2/RAS/MAPK oncogenic pathway by the indoline carboxamide scaffold.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz) :
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δ 8.8–9.2 ppm (s, 1H) : Amide N-H singlet (diagnostic for urea formation).
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δ 7.8–7.9 ppm (d, 1H) : Indoline C7-H (deshielded by the carbonyl).
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δ 7.5–7.6 ppm (d, 1H) : 3,4-Dichlorophenyl C2-H.
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δ 4.0–4.2 ppm (t, 2H) : Indoline C2-H₂ (triplet, adjacent to N).
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δ 3.0–3.2 ppm (t, 2H) : Indoline C3-H₂ (triplet, benzylic).
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FT-IR Spectroscopy :
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3300–3400 cm⁻¹ : N-H stretch (sharp).
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1650–1690 cm⁻¹ : C=O stretch (Urea carbonyl, strong).
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1580–1600 cm⁻¹ : Aromatic C=C stretch.
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Safety & Handling
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Hazard Identification :
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Irritant : Causes skin and eye irritation (H315, H319).
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Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects (H410), consistent with its herbicidal structural analogs.
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Precursor Danger : 3,4-Dichlorophenyl isocyanate is a lachrymator and respiratory sensitizer. All synthesis must be performed in a functioning fume hood.
References
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PubChem . N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide (Analog Reference). National Library of Medicine. Available at: [Link]
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Google Patents . Indoline scaffold SHP-2 inhibitors and cancer treatment method (US9174969B2). Available at:
